Methyl 4,6-O-benzylidene-a-D-galactopyranoside
Overview
Description
Methyl 4,6-O-benzylidene-a-D-galactopyranoside is a synthetic carbohydrate compound. It is utilized for its potential use in studying various diseases such as hepatitis C virus (HCV), cancer, and inflammation. This compound is also used as a chiral building block and an important intermediate in the preparation of different sugars .
Mechanism of Action
Target of Action
Methyl 4,6-O-benzylidene-a-D-galactopyranoside is primarily used as a chiral building block and an important intermediate in the preparation of various sugars
Mode of Action
The compound acts as a protecting group for the hydroxyl groups in the sugar molecule . The benzylidene acetal group is added to the sugar molecule to protect the reactive hydroxyl groups during chemical reactions . This allows for selective reactions to occur at other sites on the molecule without interference from the protected groups .
Result of Action
The primary result of the action of this compound is the formation of protected sugar molecules that can undergo further chemical reactions . The exact molecular and cellular effects would depend on the final products synthesized using this compound.
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For instance, it is typically stored at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known to be an important intermediate in the preparation of different sugars . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in carbohydrate metabolism.
Molecular Mechanism
The molecular mechanism of action of Methyl 4,6-O-benzylidene-a-D-galactopyranoside is not well-defined. It is likely to exert its effects at the molecular level through its interactions with biomolecules involved in carbohydrate metabolism .
Metabolic Pathways
This compound is involved in the synthesis of different sugars
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 4,6-O-benzylidene-a-D-galactopyranoside typically follows a procedure involving the reaction of methyl α-D-glucopyranoside with benzaldehyde in the presence of zinc chloride. The mixture is stirred at room temperature for a period of 48 hours . Another method involves the reaction of methyl 4,6-O-benzylidene-α-D-galactopyranoside with dibutylstannylene to form dibutylstannylene acetal intermediates, which are then reacted with acryloyl chloride or methacryloyl chloride in the presence of triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial purposes. The use of common reagents and conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-O-benzylidene-a-D-galactopyranoside undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acryloyl chloride or methacryloyl chloride in the presence of triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 4,6-O-benzylidene-a-D-galactopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block and intermediate in the preparation of different sugars.
Biology: Utilized in the study of various diseases such as hepatitis C virus (HCV), cancer, and inflammation.
Industry: Used as an intermediate in chemical and pharmaceutical research.
Comparison with Similar Compounds
Methyl 4,6-O-benzylidene-a-D-galactopyranoside can be compared with similar compounds such as:
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Another synthetic carbohydrate compound used as a chiral building block and intermediate.
4,6-Di-O-ethyl-glucoside: A compound with similar applications in synthetic carbohydrate chemistry.
The uniqueness of this compound lies in its specific structure and the formation of a new chiral center during its synthesis, which contributes to its diverse applications in scientific research and industry .
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-CQMHSGHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4288-93-1 | |
Record name | 4288-93-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4,6-O-benzylidene-α-D-galactopyranoside in organic synthesis?
A1: Methyl 4,6-O-benzylidene-α-D-galactopyranoside serves as a versatile building block in carbohydrate chemistry. Its structure, containing a protected galactose unit, allows for selective modifications at specific positions. This selectivity is crucial for synthesizing complex oligosaccharides and glycoconjugates, which play vital roles in biological processes. [, , ]
Q2: How does the presence of the benzylidene group in Methyl 4,6-O-benzylidene-α-D-galactopyranoside influence its reactivity?
A2: The benzylidene group acts as a protecting group for the 4 and 6 hydroxyl groups of the galactose moiety. This protection enables selective reactions at the remaining free hydroxyl groups (positions 2 and 3). By choosing appropriate reaction conditions, researchers can achieve regioselective modifications, such as benzoylation, at either position 2 [] or position 3 [].
Q3: Can you elaborate on the use of Methyl 4,6-O-benzylidene-α-D-galactopyranoside in developing enantioselective catalysts?
A3: Researchers have successfully synthesized chiral monoaza-15-crown-5 type macrocycles by incorporating Methyl 4,6-O-benzylidene-α-D-galactopyranoside into their structure. [] These macrocycles function as efficient catalysts in asymmetric Michael reactions, facilitating the formation of chiral adducts with high enantioselectivities. For instance, reactions using these catalysts have been employed to synthesize chiral cyclopropane derivatives with impressive enantiomeric excesses. []
Q4: Are there any studies investigating the impact of structural modifications on the catalytic activity of Methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives?
A4: While the provided research excerpts don't delve into specific structure-activity relationship (SAR) studies for Methyl 4,6-O-benzylidene-α-D-galactopyranoside, research on its derivatives highlights the influence of substituents on catalytic performance. For example, in Michael additions using α-D-galactoside-based crown ether catalysts, the substituents on the chalcone substrate significantly impacted the reaction outcome. [] This observation underscores the importance of systematic SAR studies to optimize catalyst design.
Q5: What analytical techniques are commonly used to characterize and study Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D NMR, plays a crucial role in structural elucidation and confirmation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives. [] These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Additionally, researchers often employ chromatographic methods like column chromatography for separating and purifying reaction products. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.